molecular formula C16H21N5O3S B2614621 ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1187634-34-9

ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

Cat. No. B2614621
CAS RN: 1187634-34-9
M. Wt: 363.44
InChI Key: VWCUKXMIACFXNM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This ring system is a common and integral feature of a variety of natural products and medicinal agents .

Scientific Research Applications

Synthesis and Biological Screening

A study on benzofuran and benzo[d]isothiazole derivatives, including compounds similar to ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate, demonstrated their potential as Mycobacterium tuberculosis DNA GyrB inhibitors. These compounds were designed through molecular hybridization and screened for their in vitro activity, showing promise as antitubercular agents without cytotoxicity in eukaryotic cells at significant concentrations (Reddy et al., 2014).

Microwave-Assisted Synthesis

Research involving microwave-assisted synthesis of hybrid molecules containing various nuclei has revealed the production of compounds with antimicrobial, antilipase, and antiurease activities. This synthesis approach includes derivatives related to ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate, highlighting the efficiency of microwave-assisted techniques in creating biologically active compounds (Başoğlu et al., 2013).

Design and Synthesis for Antituberculosis Activity

Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors. Compounds related to ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate showed promising results in vitro against Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting potential applications in antituberculosis therapies (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 4-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-4-24-16(23)21-7-5-20(6-8-21)15(22)13-9-12(18-19-13)14-10(2)17-11(3)25-14/h9H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCUKXMIACFXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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